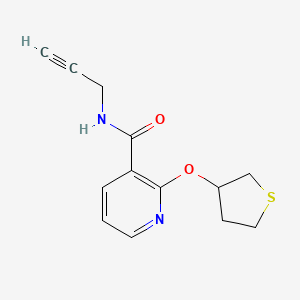

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a prop-2-yn-1-yl group, a tetrahydrothiophen-3-yl group, and a nicotinamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

Formation of the Tetrahydrothiophen-3-yl Intermediate: This step involves the preparation of the tetrahydrothiophen-3-yl group through a series of reactions, such as the reduction of thiophene derivatives.

Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced through alkylation reactions, often using propargyl halides under basic conditions.

Coupling with Nicotinamide: The final step involves coupling the tetrahydrothiophen-3-yl intermediate with nicotinamide. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, such as high-yield catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

化学反応の分析

Propargyl Group Reactivity

The terminal alkyne (prop-2-yn-1-yl) moiety undergoes characteristic reactions:

Oxidation

The propargyl group can be oxidized to form ketones or carboxylic acids under controlled conditions. For example:

R–C≡CHKMnO4,H2OR–COOH

This reactivity is critical for generating derivatives with modified electronic or steric properties .

Cycloaddition (Click Chemistry)

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This reaction is widely used for bioconjugation or functionalization :

R–C≡CH+N3–R’Cu(I)R–C–C–N–R’

Nucleophilic Substitution

The propargylamine group reacts with electrophiles (e.g., alkyl halides) in SN2-type reactions, enabling further functionalization .

Nicotinamide Core Reactivity

The pyridine-3-carboxamide structure participates in:

Hydrolysis

Under acidic or basic conditions, the amide bond hydrolyzes to yield nicotinic acid and propargylamine :

C9H8N2O+H2OH+/OH−C6H5NO2+C3H5N

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or sulfonation at the meta position relative to the carboxamide group, driven by the electron-withdrawing nature of the amide .

Tetrahydrothiophene Ether Reactivity

The tetrahydrothiophen-3-yloxy group exhibits unique reactivity:

Oxidation

The sulfur atom in the tetrahydrothiophene ring oxidizes to sulfoxide or sulfone derivatives using agents like H2O2 or mCPBA :

SH2O2SOH2O2SO2

Ring-Opening Reactions

Nucleophilic attack on the ether oxygen can cleave the tetrahydrothiophene ring, forming thiol-containing intermediates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the alkyne or aromatic moieties:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | Alkyne-aryl conjugates | 60–75% |

| Suzuki-Miyaura Coupling | Pd(OAc)2, Base | Biaryl derivatives | 50–85% |

Biological Activity Modulation via Chemical Modifications

-

Propargyl Truncation : Removing the propargyl group reduces NNMT inhibition potency by >10-fold .

-

Ether Substitution : Replacing the tetrahydrothiophene ether with pyridinyl groups enhances metabolic stability .

Key Research Findings

科学的研究の応用

Emerging studies indicate that N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exhibits notable biological activities:

Antibacterial Properties

Research has demonstrated that this compound possesses antibacterial effects against various bacterial strains, including multidrug-resistant pathogens. This characteristic positions it as a promising candidate for developing novel antibiotics to address the growing concern of antibiotic resistance.

Anticancer Potential

This compound has shown potential as an anticancer agent. Studies indicate its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The exact mechanisms of action are still under investigation, but they likely involve interactions with specific molecular targets such as enzymes or receptors .

Synthetic Routes

The synthesis of N-(prop-2-yn-1-yloxy)nicotinamide typically involves several key steps:

- Formation of the Isonicotinamide Core : This is achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

- Introduction of the Prop-2-yne Group : Alkylation of the amide nitrogen with a propargyl halide facilitates this step.

- Attachment of the Tetrahydrothiophen Group : This can be accomplished through an etherification reaction where tetrahydrothiophenol reacts with the isonicotinamide derivative under basic conditions .

Industrial Applications

Beyond its pharmaceutical potential, N-(prop-2-yn-1-yloxy)nicotinamide can serve as a building block for synthesizing more complex molecules in industrial settings. Its unique properties may allow for the development of new materials with tailored characteristics, such as polymers or coatings .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of N-(prop-2-yne)-2-(tetrahydrothiophen)nicotinamide:

作用機序

The mechanism of action of N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

類似化合物との比較

Similar Compounds

Nicotinamide Derivatives: Compounds such as N-methyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide share structural similarities.

Thiophene Derivatives: Compounds like 2-((tetrahydrothiophen-3-yl)oxy)thiophene are related due to the presence of the thiophene moiety.

Uniqueness

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the combination of the prop-2-yn-1-yl group, tetrahydrothiophen-3-yl group, and nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as isonicotinamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O2S with a molecular weight of approximately 262.33 g/mol. Its unique structure includes:

- Prop-2-yn-1-yl group : This alkyne moiety may enhance reactivity and biological activity.

- Tetrahydrothiophen-3-yl ether : This component contributes to the compound's interaction with biological targets.

The structural characteristics suggest potential for diverse chemical reactivity, which is crucial for its biological applications.

Anticancer Properties

Emerging research indicates that this compound may exhibit significant anticancer properties. Studies have reported:

- Induction of Cell Death : The compound has been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and other tumor models. It demonstrated a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 μM in certain cancer cell lines, indicating a strong potential for therapeutic use against malignancies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial properties against multiple drug-resistant strains. Preliminary findings suggest:

- Inhibition of Bacterial Growth : this compound can inhibit the growth of various pathogenic bacteria, positioning it as a candidate for novel antibiotic development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to key enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Redox Balance Disturbance : It may induce oxidative stress in cancer cells, leading to apoptosis through pathways related to redox signaling .

Synthesis Methods

The synthesis of N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yloxy)nicotinamide typically involves multi-step organic reactions:

- Formation of Isonicotinamide Core : This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

- Alkylation with Propynyl Halide : The introduction of the propynyl group occurs via alkylation of the amide nitrogen.

- Etherification Reaction : The tetrahydrothiophenol reacts with the isonicotinamide derivative under basic conditions to form the final product .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(prop-2-yn-1-yloxy)nicotinamide:

特性

IUPAC Name |

N-prop-2-ynyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-6-14-12(16)11-4-3-7-15-13(11)17-10-5-8-18-9-10/h1,3-4,7,10H,5-6,8-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGYMRFIBUDJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(N=CC=C1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。